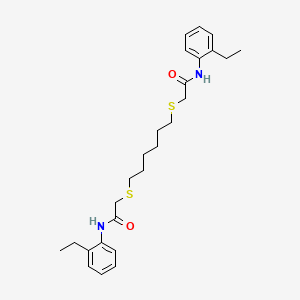
2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H36N2O2S2 and its molecular weight is 472.71. The purity is usually 95%.
BenchChem offers high-quality 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Pathways and Carcinogenicity
Comparative Metabolism of Chloroacetamide Herbicides This study investigated the metabolism of chloroacetamide herbicides (such as acetochlor, alachlor, butachlor, and metolachlor) in human and rat liver microsomes. These herbicides are known carcinogens in rats, causing tumors in various organs. The study delved into the complex metabolic activation pathway of these compounds, leading to DNA-reactive dialkylbenzoquinone imine. It identified key intermediates in this pathway, such as CDEPA and CMEPA, and explored their subsequent metabolism to DEA and MEA, which are bioactivated to the carcinogenic product dialkylbenzoquinone imine. The study also identified the cytochrome P450 isoforms responsible for the metabolism of these herbicides in humans (Coleman et al., 2000).
Antimicrobial and Hemolytic Agents
Synthesis of N-substituted Acetamides as Potential Antimicrobial and Hemolytic Agents A study synthesized a new series of N-substituted derivatives of acetamides, screened them for antimicrobial & hemolytic activity, and found most compounds active against selected microbial species. However, the compound 6h showed the most activity, indicating potential for further biological screening and application trials, except for 6m due to higher cytotoxicity (Rehman et al., 2016).
Structural Insights
Crystal Structures of Sulfanyl Acetamides Two studies reported the crystal structures of sulfanyl acetamides, revealing folded conformations about the methylene C atom of the thioacetamide bridge. The pyrimidine ring was inclined to the benzene ring by specific degrees, and intramolecular N—H⋯N hydrogen bonds stabilized the folded conformation (Subasri et al., 2016; Subasri et al., 2017).
Anticancer Properties
Anticancer Activity of Pyrazoline-bearing Hybrid Molecule This study designed a novel non-condensed pyrazoline-bearing hybrid molecule, which was proposed to have anticancer properties. The synthesis strategy included stepwise alkylation and acylation, and the anticancer activity was studied in vitro for the title compound (Yushyn et al., 2022).
Molecular Docking and Drug Likeness
Molecular Docking of Anti COVID-19 Molecule A study synthesized and characterized a novel antiviral active molecule, 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide, and investigated its antiviral potency by docking against SARS-CoV-2 protein. The study provided insights into the pharmacokinetic properties and suggested the molecule could interact with SARS-CoV-2 protease (Mary et al., 2020).
特性
IUPAC Name |
2-[6-[2-(2-ethylanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2S2/c1-3-21-13-7-9-15-23(21)27-25(29)19-31-17-11-5-6-12-18-32-20-26(30)28-24-16-10-8-14-22(24)4-2/h7-10,13-16H,3-6,11-12,17-20H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLIUUIHHKUXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSCCCCCCSCC(=O)NC2=CC=CC=C2CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


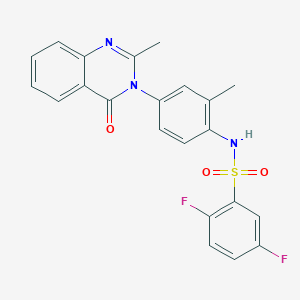
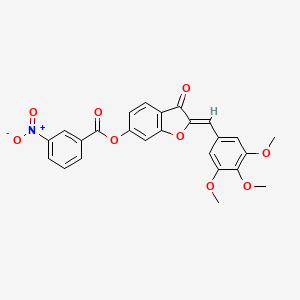
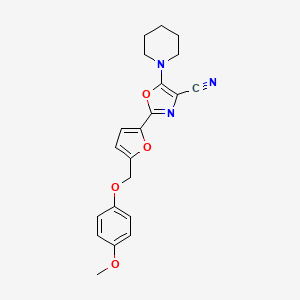
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)
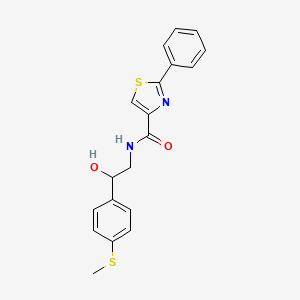
![1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)

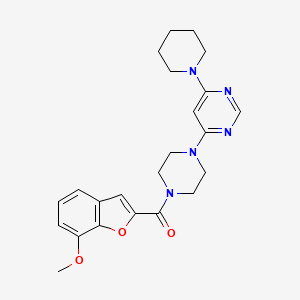
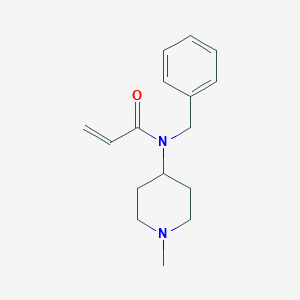

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)
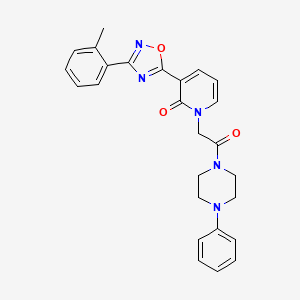
![(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2606536.png)